(R)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate
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Overview
Description
®-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2. It is a piperidine derivative that has found applications in various fields of scientific research and industry. This compound is known for its unique structural features, which include a tert-butyl group, a dimethyl group, and a methylamino group attached to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3,3-dimethyl-4-piperidone with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method for the synthesis of tertiary butyl esters compared to traditional batch processes . The use of flow microreactors allows for better control over reaction parameters and can lead to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the tert-butyl or methylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
®-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological processes and as a tool for probing molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate include:
- Tert-butyl 3,3-dimethyl-4-piperidone
- Methylamine derivatives of piperidine
- Other piperidine-based compounds with tert-butyl and dimethyl groups
Uniqueness
What sets ®-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate apart from similar compounds is its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group, dimethyl group, and methylamino group in a specific configuration gives the compound unique chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C13H26N2O2 |
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Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl (4R)-3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-7-10(14-6)13(4,5)9-15/h10,14H,7-9H2,1-6H3/t10-/m1/s1 |
InChI Key |
HHRCNXRRTIZLRZ-SNVBAGLBSA-N |
Isomeric SMILES |
CC1(CN(CC[C@H]1NC)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(CN(CCC1NC)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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